Grossamide
Overview
Description
Grossamide is a lignanamide, a type of natural product found in various plants, including hemp seeds and bell peppers. It is known for its potential anti-inflammatory and neuroprotective properties. This compound has garnered interest in the scientific community due to its promising therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Scientific Research Applications
Grossamide has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a lead compound for the development of new drugs.
Biology: Research has shown that this compound can modulate various biological pathways, making it a valuable tool for studying cellular processes.
Medicine: this compound’s anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s
Industry: this compound is explored for its potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Target of Action
Grossamide, a representative lignanamide in hemp seed, primarily targets Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system and are involved in the activation of the NF-κB signaling pathway .
Mode of Action
This compound interacts with its targets by suppressing the TLR4-mediated NF-κB signaling pathways . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . Furthermore, it reduces the phosphorylation levels of the NF-κB subunit p65 and suppresses its translocation into the nucleus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR4-mediated NF-κB signaling pathway . By suppressing this pathway, this compound inhibits the secretion of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α), and decreases the level of LPS-mediated IL-6 and TNF-α mRNA .
Pharmacokinetics
It’s known that this compound is a natural product that can be isolated from fructus cannabis, the dried fruit of cannabis sativa l
Result of Action
This compound’s action results in significant anti-neuroinflammatory effects . It inhibits the secretion of pro-inflammatory mediators such as IL-6 and TNF-α, and decreases the level of LPS-mediated IL-6 and TNF-α mRNA . It also reduces the phosphorylation levels of NF-κB subunit p65 and suppresses its translocation into the nucleus .
Action Environment
The action of this compound can be influenced by environmental factors, particularly those that induce inflammation. For instance, lipopolysaccharide (LPS) stimulation can induce an inflammatory response in cells, which this compound can inhibit . .
Safety and Hazards
When handling Grossamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Future Directions
Grossamide has shown notable anti-inflammatory effects, suggesting its potential as a therapeutic candidate for inhibiting neuroinflammation in neurodegenerative diseases . These findings highlight the central role of immunometabolism of macrophages in its functional plasticity, inviting future study of the mode of action of anti-inflammatory drugs from the viewpoint of metabolic reprogramming .
Biochemical Analysis
Biochemical Properties
Grossamide interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . This compound also interacts with Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), key components in the NF-κB signaling pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells . This results in a decrease in the secretion of pro-inflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It inhibits LPS-induced NF-κB activation and suppresses the translocation of NF-κB p65 into the nucleus . Furthermore, this compound markedly attenuates the LPS-induced expression of TLR4 and MyD88 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Grossamide can be synthesized through an amide coupling reaction between tyramine and ferulic acid, followed by oxidative dimerization and intramolecular cyclization . This process involves the use of polymer-supported reagents and enzymes in a continuous-flow reactor, which allows for the efficient and scalable production of this compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of continuous-flow synthesis techniques. This method enables the combination of multiple reaction steps into a single continuous operation, reducing the need for extensive manual purification and increasing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Grossamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Comparison with Similar Compounds
- Cannabisin D
- N-feruloyltyramine
- N-trans-p-coumaroyl tyramine
Properties
IUPAC Name |
(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXVBRNXCRUHP-XALRPAEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318494 | |
Record name | Grossamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-06-1 | |
Record name | Grossamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80510-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grossamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grossamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GROSSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63RFK5Z1GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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